8-Hydroxycarteolol
Overview
Description
8-Hydroxycarteolol is a beta blocker and a metabolite of carteolol. . This compound is known for its significant pharmacological effects, particularly in the field of ophthalmology.
Preparation Methods
The synthesis of 8-Hydroxycarteolol involves several steps. One common method includes the hydroxylation of carteolol. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the precise addition of a hydroxyl group to the carteolol molecule . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
8-Hydroxycarteolol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
8-Hydroxycarteolol has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving beta blockers and their metabolites.
Biology: Research on its effects on cellular processes and interactions with biological molecules.
Mechanism of Action
The primary mechanism of action of 8-Hydroxycarteolol involves the blockade of beta-adrenergic receptors. This leads to a decrease in aqueous humor production in the eye, thereby reducing intraocular pressure . The compound interacts with both beta1 and beta2 adrenergic receptors, which are crucial in mediating its pharmacological effects .
Comparison with Similar Compounds
8-Hydroxycarteolol is compared with other beta blockers such as dichloroisoprenaline, pindolol, and celiprolol. While these compounds share similar beta-adrenergic blocking properties, this compound is unique due to its specific hydroxylation, which enhances its ocular hypotensive effects . This makes it more potent in lowering intraocular pressure compared to its parent compound, carteolol .
Similar Compounds
- Dichloroisoprenaline
- Pindolol
- Celiprolol
Properties
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)17-8-10(19)9-22-13-6-5-12(20)15-11(13)4-7-14(21)18-15/h5-6,10,17,19-20H,4,7-9H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZJLAKRXHGVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C2CCC(=O)NC2=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975219 | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59826-22-1 | |
Record name | 8-Hydroxycarteolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59826-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxycarteolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059826221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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